molecular formula C10H14N2O2 B8428171 2-Amino-4-(2-aminophenyl)butyric acid

2-Amino-4-(2-aminophenyl)butyric acid

Cat. No.: B8428171
M. Wt: 194.23 g/mol
InChI Key: HUVMWNQIWCGVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-aminophenyl)butyric acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-(2-aminophenyl)butyric acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during coupling steps .
  • Friedel-Crafts alkylation : Introduce the phenyl group to the butyric acid backbone under acidic conditions with catalysts like AlCl₃ .
  • Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) or hydrogenolysis, followed by high-performance liquid chromatography (HPLC) or recrystallization for purity validation (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., calculated 223.25 g/mol) .
  • Solubility and stability : Conduct pH-dependent solubility assays in aqueous buffers (e.g., PBS, pH 7.4) and assess thermal stability via differential scanning calorimetry (DSC) .

Q. What in vitro models are suitable for initial screening of its biological activity?

  • Methodological Answer :

  • Neuroprotective assays : Use primary neuronal cultures or SH-SY5Y cells treated with oxidative stress inducers (e.g., H₂O₂), followed by measurement of cell viability (MTT assay) and reactive oxygen species (ROS) levels .
  • Cancer cell line screening : Test antiproliferative effects in HeLa or MCF-7 cells using IC₅₀ determination via flow cytometry or ATP-based luminescence assays .

Advanced Research Questions

Q. How can conflicting reports on its dual role in neurological disorders and cancer progression be resolved?

  • Methodological Answer :

  • Dose-response studies : Compare low-dose neuroprotective effects (0.1–10 µM) versus high-dose cytotoxicity (>50 µM) in co-culture models of neurons and cancer cells .
  • Transcriptomic profiling : Perform RNA sequencing (RNA-seq) to identify pathway-specific responses (e.g., BDNF/TrkB in neurons vs. p53/PI3K in cancer cells) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Synthesize ester or amide derivatives to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacokinetic (PK) analysis : Administer via intravenous (IV) or intraperitoneal (IP) routes in rodent models, followed by LC-MS/MS to measure plasma half-life and tissue distribution .

Q. How can researchers validate its proposed role as an endogenous metabolite in metabolic pathways?

  • Methodological Answer :

  • Isotope tracing : Use ¹³C-labeled this compound in cell cultures or animal models to track incorporation into kynurenine or GABA pathways via gas chromatography-mass spectrometry (GC-MS) .
  • Knockout models : Employ CRISPR/Cas9 to silence putative biosynthetic enzymes (e.g., IDO1 or TDO2) and measure metabolite depletion via targeted metabolomics .

Q. What computational approaches predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to NMDA receptors or phosphodiesterases, prioritizing residues with high binding affinity (ΔG < −7 kcal/mol) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Q. Data Contradiction and Reproducibility

Q. How to address variability in reported IC₅₀ values across cancer studies?

  • Methodological Answer :

  • Standardize assay conditions : Control for cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and oxygen levels (normoxia vs. hypoxia) .
  • Cross-laboratory validation : Collaborate with independent labs to replicate results using identical compound batches (e.g., ≥98% purity by HPLC) .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-(2-aminophenyl)butanoic acid

InChI

InChI=1S/C10H14N2O2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)

InChI Key

HUVMWNQIWCGVIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, a solution of 2-amino-4-(2-nitrophenyl)butyric acid hydrochloride (2.5 g) in water (200 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% Pd-C (0.5 g) as catalyst. After uptake of hydrogen ceased, the catalyst was filtered off, and the filtrate evaporated to dryness. The residue was dissolved in water (50 ml) and the pH adjusted to 7 by the addition of 10% sodium hydroxide. The solid was filtered off, washed with water, and dried to give 2-amino-4-(2-aminophenyl)butyric acid. A solution of the 2-amino-4-(2-aminophenyl)butyric acid (1.0 g), hexamethyldisilazane (5.4 g), and chlorotrimethylsilane (0.1 g) in xylene (125 ml) was refluxed for 65 hours. The reaction mixture was cooled, poured into ethanol (200 ml) and evaporated under reduced pressure. Water (100 ml) was added, and the solution extracted with dichloromethane (2×125 ml). The combined dichloromethane solutions were washed with water (50 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one as above.
Name
2-amino-4-(2-nitrophenyl)butyric acid hydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.